1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane
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Overview
Description
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a benzoyl group that contains two trifluoromethyl groups at the 3 and 5 positions
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of neurokinin antagonists . Neurokinins are a family of neuropeptides, including substance P, neurokinin A, and neurokinin B, which are involved in a variety of physiological processes, such as pain perception and inflammatory responses.
Mode of Action
Given its use in the synthesis of neurokinin antagonists , it can be inferred that it may interact with neurokinin receptors, potentially inhibiting their activity and thus modulating the physiological processes they are involved in.
Preparation Methods
The synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 1,4-diazepane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3,5-Bis(trifluoromethyl)benzoyl chloride and 1,4-diazepane.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,5-bis(trifluoromethyl)benzoyl chloride is added dropwise to a solution of 1,4-diazepane and triethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by standard purification techniques such as extraction, washing, and recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group. Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)benzoyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in various organic transformations.
1,3-Bis(trifluoromethyl)benzene: A related compound with similar trifluoromethyl substitutions, used in different synthetic applications.
3,5-Bis(trifluoromethyl)benzoic acid: Another related compound, often used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the diazepane ring and the trifluoromethyl-substituted benzoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O/c15-13(16,17)10-6-9(7-11(8-10)14(18,19)20)12(23)22-4-1-2-21-3-5-22/h6-8,21H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKOFPMZMJOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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